molecular formula C9H11NO6S B14374919 3-(3-Nitrophenoxy)propane-1-sulfonic acid CAS No. 89574-86-7

3-(3-Nitrophenoxy)propane-1-sulfonic acid

Cat. No.: B14374919
CAS No.: 89574-86-7
M. Wt: 261.25 g/mol
InChI Key: KGHFYLFSTGZRQR-UHFFFAOYSA-N
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Description

3-(3-Nitrophenoxy)propane-1-sulfonic acid: is an organic compound characterized by the presence of a nitrophenoxy group attached to a propane-1-sulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenoxy)propane-1-sulfonic acid typically involves the following steps:

    Nitration of Phenol: The initial step involves the nitration of phenol to produce 3-nitrophenol. This is achieved by reacting phenol with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.

    Etherification: The 3-nitrophenol is then reacted with 1-chloropropane-3-sulfonic acid in the presence of a base such as sodium hydroxide. This reaction results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenoxy)propane-1-sulfonic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-(3-Aminophenoxy)propane-1-sulfonic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

3-(3-Nitrophenoxy)propane-1-sulfonic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenoxy)propane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological molecules. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interaction with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(N-morpholino)propanesulfonic acid: A buffer compound used in biological and biochemical research.

    3-(Cyclohexylamino)propanesulfonic acid: Another buffer compound with similar applications.

    3-Hydroxypropane-1-sulfonic acid: Used in various industrial applications.

Uniqueness

3-(3-Nitrophenoxy)propane-1-sulfonic acid is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

89574-86-7

Molecular Formula

C9H11NO6S

Molecular Weight

261.25 g/mol

IUPAC Name

3-(3-nitrophenoxy)propane-1-sulfonic acid

InChI

InChI=1S/C9H11NO6S/c11-10(12)8-3-1-4-9(7-8)16-5-2-6-17(13,14)15/h1,3-4,7H,2,5-6H2,(H,13,14,15)

InChI Key

KGHFYLFSTGZRQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCS(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

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